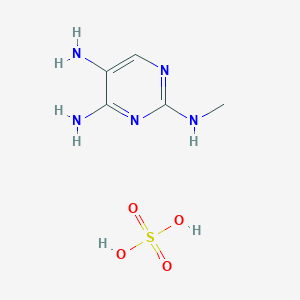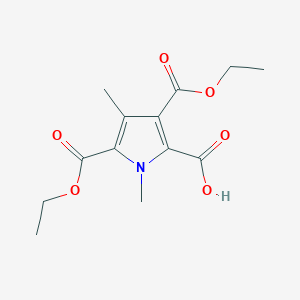
3,5-Bis(ethoxycarbonyl)-1,4-dimethyl-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-bis(ethoxycarbonyl)-1,4-dimethyl-pyrrole-2-carboxylic acid is an organic compound with a complex structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(ethoxycarbonyl)-1,4-dimethyl-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with an appropriate amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pH, and reaction time is crucial to maintain consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-bis(ethoxycarbonyl)-1,4-dimethyl-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the molecule or alter its reactivity.
Substitution: Functional groups in the compound can be replaced with other groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can be employed under various conditions, often requiring catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3,5-bis(ethoxycarbonyl)-1,4-dimethyl-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, dyes, and other materials.
Wirkmechanismus
The mechanism by which 3,5-bis(ethoxycarbonyl)-1,4-dimethyl-pyrrole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-bis(ethoxycarbonyl)phenylboronic acid
- 1,3-diethylisophthalate-5-boronic acid
Uniqueness
3,5-bis(ethoxycarbonyl)-1,4-dimethyl-pyrrole-2-carboxylic acid is unique due to its specific structure, which includes both ethoxycarbonyl and dimethyl groups. This combination of functional groups provides distinct reactivity and properties compared to similar compounds, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
7467-76-7 |
|---|---|
Molekularformel |
C13H17NO6 |
Molekulargewicht |
283.28 g/mol |
IUPAC-Name |
3,5-bis(ethoxycarbonyl)-1,4-dimethylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO6/c1-5-19-12(17)8-7(3)9(13(18)20-6-2)14(4)10(8)11(15)16/h5-6H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
WNFIYVGMYNHTAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N(C(=C1C)C(=O)OCC)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


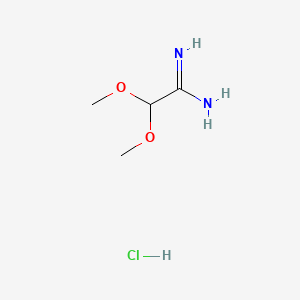
![1-[2-[2-(3-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14006549.png)
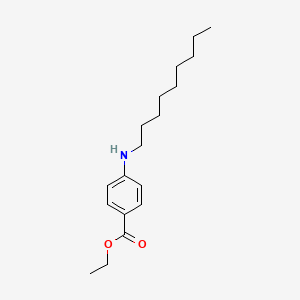
![12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18,20-nonaene-3,10-dione](/img/structure/B14006564.png)
![1-[(2-Methylphenyl)sulfanylmethyl]piperidine](/img/structure/B14006571.png)

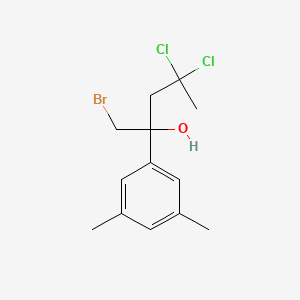

![6,7-Dihydro-5H-cyclopenta[B]pyridine-2,5-diamine dihydrochloride](/img/structure/B14006600.png)
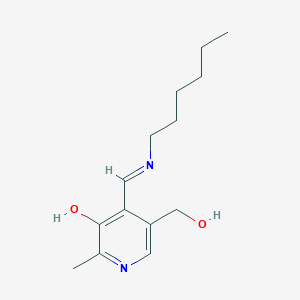

![Ethyl 2-[(1-ethoxycarbonyl-3-methyl-butyl)carbamoylamino]-4-methyl-pentanoate](/img/structure/B14006615.png)

